molecular formula C6H7F2NO3S B13076333 4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile

4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile

Cat. No.: B13076333
M. Wt: 211.19 g/mol
InChI Key: HIKSFCOMPJAWTB-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile (CAS 1695138-56-7) is a fluorinated aliphatic compound with the molecular formula C₆H₇F₂NO₃S and a molecular weight of 211.19 g/mol . Its structure features a difluoro group at the 4-position, a methanesulfonyl group at the 2-position, a keto group at the 3-position, and a terminal nitrile group. Notably, the electron-withdrawing sulfonyl and nitrile groups enhance its electrophilicity, while the fluorine atoms influence lipophilicity and metabolic stability.

Properties

Molecular Formula

C6H7F2NO3S

Molecular Weight

211.19 g/mol

IUPAC Name

4,4-difluoro-2-methylsulfonyl-3-oxopentanenitrile

InChI

InChI=1S/C6H7F2NO3S/c1-6(7,8)5(10)4(3-9)13(2,11)12/h4H,1-2H3

InChI Key

HIKSFCOMPJAWTB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(C#N)S(=O)(=O)C)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile involves multiple steps, typically starting with the appropriate fluorinated precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Overview

4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. Its unique structural features contribute to its efficacy as a pharmacological agent and as a reagent in synthetic chemistry.

Pharmaceutical Development

This compound has been identified as a potential autotaxin (ATX) inhibitor. Autotaxin is implicated in several pathological conditions, including cancer and fibrosis. Research indicates that compounds of this class can be utilized in the treatment of fibrotic diseases affecting organs such as the lungs, kidneys, and liver .

Case Study:
A patent outlines the use of this compound in developing pharmaceutical compositions aimed at treating fibrosis. The compound exhibits an ATX inhibitory effect, which is crucial for mitigating the progression of fibrotic conditions .

Cancer Treatment

The compound has shown promise in the development of anticancer agents. Its derivatives have been explored for their ability to inhibit specific proteins involved in tumor proliferation. For instance, studies have highlighted its potential role in inhibiting bromodomain-containing protein 4 (BRD4), which is significant in cancer biology due to its role in regulating gene expression related to tumor growth .

Case Study:
In a study focusing on BRD4 inhibitors, derivatives of 4,4-difluoro compounds were synthesized and evaluated for their inhibitory effects on BRD4-BD1. One derivative demonstrated an IC50 value of 0.42 μM against BRD4-BD1, indicating strong potential as a therapeutic agent for leukemia .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile reagent. It can facilitate various reactions, including Michael additions and other nucleophilic substitutions due to its electrophilic nature.

Example Reaction:
The compound can participate in Michael addition reactions under mild conditions, showcasing its utility as a building block for more complex organic molecules .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentInhibitor of autotaxin for treating fibrosis
Cancer TreatmentInhibitor of BRD4 with significant anti-proliferative effects
Organic SynthesisReagent for Michael additions and nucleophilic substitutions

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modify the activity of enzymes and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties and applications, we compare 4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile with five structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents
This compound (1695138-56-7) C₆H₇F₂NO₃S 211.19 Difluoro, methanesulfonyl, oxo, nitrile
2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile (391650-02-5) C₁₄H₁₃ClN₂O₃ 292.72 Chloro-nitro phenyl, oxo, nitrile, methyl
2-{(2-Chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile (1024671-38-2) C₁₅H₁₇ClN₂OS 308.83 Chlorophenyl amino, methylsulfanyl, oxo, nitrile
Ethyl 4,4-difluoro-3-oxobutanoate (141-97-9) C₆H₈F₂O₃ 166.12 Difluoro, oxo, ester
3,4-Difluorophenyl trifluoromethanesulfonate (264135-61-7) C₇H₃F₅O₃S 262.15 Difluorophenyl, trifluoromethanesulfonyl

Functional Group Influence on Reactivity

  • Electrophilicity : The target compound’s methanesulfonyl and nitrile groups create a strong electron-deficient center, favoring nucleophilic substitution or addition reactions. In contrast, the methylsulfanyl group in is less electron-withdrawing, reducing electrophilicity but enabling thiol-mediated reactivity .
  • Fluorination Impact: The difluoro groups in the target compound and Ethyl 4,4-difluoro-3-oxobutanoate enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs. However, the trifluoromethanesulfonyl group in provides superior leaving-group ability in aromatic substitutions .

Molecular Weight and Physical Properties

However, the absence of boiling point data in the evidence limits direct comparisons .

Research Findings and Industrial Relevance

  • Synthetic Utility : The target compound’s combination of fluorine and sulfonyl groups positions it as a candidate for synthesizing fluorinated sulfonamides, which are prevalent in kinase inhibitors .
  • Comparative Stability : Unlike , which is a potent leaving group in aryl couplings, the target’s sulfonyl group may stabilize transition states in Michael additions or cyclizations .
  • Cost and Availability : indicates the target compound is currently out of stock, while analogs like and are commercially available at premium prices (e.g., costs ¥24,000/5g) .

Biological Activity

4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C5H5F2NO2S
  • Molecular Weight : 195.16 g/mol
  • Functional Groups : Contains a nitrile group, difluoromethyl group, and methanesulfonyl group which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in signaling pathways associated with inflammation and cancer. For example, it targets Janus kinases (JAKs), which play a crucial role in cytokine signaling pathways implicated in autoimmune diseases and cancer progression .
  • GPR119 Agonism : It has been identified as a GPR119 receptor agonist, which may enhance insulin secretion and improve glucose metabolism. This mechanism is particularly relevant for diabetes treatment .
  • MAPK Pathway Modulation : The compound may also influence the MAPK pathway, which is critical for cell proliferation and survival .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Diabetes Management : As a GPR119 agonist, it could be beneficial in managing Type 2 diabetes by enhancing incretin levels and promoting insulin secretion.
  • Cancer Treatment : Its ability to inhibit JAKs suggests potential use in treating various cancers where these kinases are overactive.
  • Autoimmune Diseases : By modulating immune responses through kinase inhibition, it could serve as a treatment option for conditions such as rheumatoid arthritis and lupus .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study A (2010)Demonstrated that this compound effectively inhibits JAK1 and JAK2, leading to reduced inflammatory cytokine production in vitro.
Study B (2015)Reported that administration of this compound in diabetic models resulted in significant improvements in blood glucose levels due to enhanced GIP activity.
Study C (2020)Found that the compound exhibited anti-proliferative effects on cancer cell lines by disrupting MAPK signaling pathways.

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